7-Nitroindazole

概要

説明

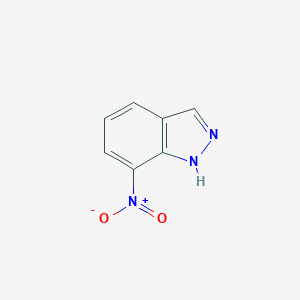

7-ニトロインダゾールは、7位がニトロ化されたインダゾール環を含む複素環式小分子です . 神経組織においてアルギニンをシトルリンと一酸化窒素に変換する酵素である、神経型一酸化窒素合成酵素の選択的阻害剤として作用します . この化合物は、その神経保護特性と様々な生化学的プロセスにおける役割のために注目を集めています。

2. 製法

合成経路と反応条件: 7-ニトロインダゾールの合成には、インダゾールのニトロ化が最も一般的な方法です。 このプロセスでは、通常、制御された条件下で硝酸と硫酸の混合物を用いて、インダゾール環の7位にニトロ基を導入します . 反応は低温で行われ、過剰なニトロ化を防ぎ、目的の生成物の選択的な生成を保証します。

工業生産方法: 工業的な設定では、7-ニトロインダゾールの製造は同様の原理に従いますが、より大規模に行われます。 このプロセスには、試薬の慎重な取り扱いと、反応条件を維持するための特殊な機器の使用が含まれます。 生成物は、次に再結晶またはその他の分離技術によって精製され、目的の純度が達成されます .

準備方法

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 7-Nitroindazole involves the nitration of indazole. This process typically uses a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 7 position of the indazole ring . The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to maintain reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

化学反応の分析

反応の種類: 7-ニトロインダゾールは、以下のものを含む様々な化学反応を起こします。

還元: ニトロ基は、触媒存在下で水素ガスなどの還元剤を用いてアミノ基に還元できます。

一般的な試薬と条件:

還元: パラジウム触媒を用いた水素ガス。

置換: 塩基性条件下でアミンやチオールなどの求核剤。

主要な生成物:

還元: 7-アミノインダゾール。

4. 科学研究への応用

7-ニトロインダゾールは、科学研究において幅広い用途を持っています。

科学的研究の応用

Scientific Research Applications

-

Neurodegenerative Disease Models

- Case Study: In a study examining the effects of 7-NI on neurodegenerative damage, it was found that administration reduced neuronal injury in models of Alzheimer's disease. The compound demonstrated protective effects against excitotoxicity, which is often implicated in neurodegeneration .

- Data Table: Efficacy of 7-NI in Neurodegenerative Models

Study Type Model Used Dose (mg/kg) Outcome In Vivo Alzheimer's Mouse Model 30 Reduced neuronal loss In Vitro Neuronal Cell Cultures 10 Decreased apoptosis -

Pain Management

Pain Model ED50 (mg/kg) Administration Route Formalin Test 27.5 Intraperitoneal Acetic Acid Test 22.5 Intraperitoneal -

Parkinson's Disease

Treatment Group L-DOPA Dose (mg/kg) Result Control 30 High dyskinesia scores 7-NI Treatment 30 Reduced dyskinesia scores -

Anxiety and Depression

- Case Study: The role of NO in mood regulation has led to investigations into the effects of 7-NI on anxiety and depression-like behaviors. In animal models, the inhibition of nNOS by 7-NI altered behavioral parameters significantly, suggesting potential therapeutic applications for mood disorders .

- Data Table: Behavioral Changes Induced by 7-NI

Behavioral Assessment Treatment Observed Changes Open Field Test Vehicle Increased exploration Open Field Test 7-NI Decreased exploration

作用機序

7-ニトロインダゾールは、主に神経型一酸化窒素合成酵素を阻害することでその効果を発揮します。 この阻害は、様々な生理学的プロセスに関与するシグナル伝達分子である一酸化窒素の産生を減少させます . 7-ニトロインダゾールは、一酸化窒素レベルを低下させることで、酸化ストレスを軽減し、細胞損傷から保護することができます .

類似化合物:

3-ブロモ-7-ニトロインダゾール: 神経型一酸化窒素合成酵素のより強力な阻害剤ですが、特異性は低い.

N-プロピル-L-アルギニン: 酵素の異なる部位に作用する.

独自性: 7-ニトロインダゾールは、神経型一酸化窒素合成酵素を選択的に阻害する点で独特であり、神経系における一酸化窒素の役割を研究するための貴重なツールとなっています。 その神経保護特性と潜在的な治療応用は、他の類似化合物とのさらなる差別化要因となっています .

類似化合物との比較

3-Bromo-7-nitroindazole: More potent but less specific inhibitor of neuronal nitric oxide synthase.

N-Propyl-L-arginine: Acts on a different site of the enzyme.

Uniqueness: 7-Nitroindazole is unique in its selective inhibition of neuronal nitric oxide synthase, making it a valuable tool for studying the role of nitric oxide in the nervous system. Its neuroprotective properties and potential therapeutic applications further distinguish it from other similar compounds .

生物活性

7-Nitroindazole (7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS), a key enzyme responsible for the production of nitric oxide (NO) in the nervous system. Its biological activity has been extensively studied, particularly in the context of pain, neurotoxicity, and neuroprotection. This article synthesizes findings from various studies, highlighting the pharmacokinetics, pharmacodynamics, and therapeutic implications of 7-NI.

Pharmacokinetics and Pharmacodynamics

7-NI exhibits a predictable pharmacokinetic profile, characterized by a rapid decrease in hippocampal NO levels following administration. In a study involving male Sprague-Dawley rats, 7-NI was administered intraperitoneally (IP) at a dosage of 25 mg/kg every two hours. The results indicated that 7-NI produced approximately a 50% reduction in hippocampal NO, sustained throughout the treatment period. The concentration-dependent decrease in nNOS activity had an IC50 of about 17 µg/ml .

Analgesic Effects

The analgesic properties of 7-NI have been demonstrated in models of neuropathic pain. In one study, rats subjected to a sciatic nerve cuff model exhibited increased paw withdrawal thresholds after receiving 7-NI at doses of 20 mg/kg. This effect was dose-dependent and occurred within 60 minutes post-administration. However, repeated administration did not significantly affect the progression of neuropathic pain, indicating that while 7-NI has an analgesic effect, it lacks preemptive efficacy in this model .

Neuroprotective Properties

Research indicates that 7-NI may protect against neurotoxic effects associated with substance dependence. A study involving cocaine-treated rats revealed that coadministration of 7-NI mitigated withdrawal symptoms and oxidative stress markers, including malondialdehyde (MDA) and glutathione levels. Specifically, 7-NI reduced nNOS activity significantly compared to the cocaine-only group, suggesting its potential use in managing withdrawal symptoms associated with psychoactive substances .

Table: Summary of Biological Activities

Case Studies

- Neuropathic Pain Model : In a study assessing the effects of 7-NI on neuropathic pain induced by sciatic nerve cuffing, rats treated with a single dose showed significant increases in pain thresholds within one hour. However, chronic administration did not alter the development or progression of neuropathy .

- Cocaine Withdrawal : In another investigation, rats administered cocaine displayed significant dependence symptoms. The introduction of 7-NI not only alleviated these symptoms but also restored antioxidant levels to near control values, highlighting its neuroprotective role during substance withdrawal .

- Parkinson's Disease Model : A study focused on l-DOPA-induced dyskinesias demonstrated that repeated administration of 7-NI could reduce abnormal involuntary movements without developing tolerance over time. This suggests its potential for long-term management of dyskinesias associated with Parkinson's disease therapy .

特性

IUPAC Name |

7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCAUHUKTBHUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Record name | 7-nitroindazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/7-nitroindazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183638 | |

| Record name | 7-Nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2942-42-9 | |

| Record name | 7-Nitroindazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitroindazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2942-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-NITROINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX0N37CMVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。